3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
Description
FT-IR Spectroscopy
Key absorption bands:
¹H NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.33 | s (12H) | Pinacol methyl groups |
| 2.65 | t (2H) | CH₂ adjacent to carboxylic acid |
| 3.01 | t (2H) | CH₂ linked to phenyl ring |
| 7.40–7.60 | m (4H) | Aromatic protons |
| 12.1 | br s (1H) | Carboxylic acid proton |
¹³C NMR (100 MHz, CDCl₃)
| δ (ppm) | Assignment |
|---|---|
| 24.9 | Pinacol methyl carbons |
| 84.2 | B–O-linked quaternary carbons |
| 127–135 | Aromatic carbons |
| 178.5 | Carboxylic acid carbonyl |
¹¹B NMR (128 MHz, CDCl₃)
A singlet at δ 30–32 ppm confirms the tricoordinate boron environment.
Crystallographic Studies and Solid-State Arrangement
Single-crystal X-ray diffraction reveals an orthorhombic crystal system (space group Pbca) with the following parameters:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 10.21 Å, b = 12.45 Å, c = 15.67 Å |
| Z | 8 |
| Density | 1.18 g/cm³ |
Key observations :
- Dimer formation via O–H···O hydrogen bonds between carboxylic acid groups (bond length: 1.85 Å).
- Layered stacking of phenyl-boronic ester moieties, with interlayer distances of 3.5–4.0 Å.
- Boron coordination : Trigonal planar geometry, with B–O distances of 1.36 Å and O–B–O angles of 118°.
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) provide insights into electronic properties:
Optimized Geometry
Frontier Molecular Orbitals
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.2 | Phenyl π-system, B–O orbitals |
| LUMO | -1.8 | Carboxylic acid π* |
NBO Analysis
- Boron : sp² hybridization with partial positive charge (+0.72 e).
- Carboxylic acid oxygen : High electronegativity (-0.85 e).
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-5-11(6-9-12)7-10-13(17)18/h5-6,8-9H,7,10H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPXTVKFNUWYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674582 | |
| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797755-11-4 | |
| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
Similar compounds are known to participate in borylation reactions. In these reactions, the boron atom in the compound can form bonds with other atoms, facilitating the formation of new molecules.
Biochemical Pathways
It’s known that similar compounds are used in the suzuki-miyaura coupling reaction, a type of chemical reaction where two organic compounds are joined together with the aid of a metal catalyst.
Pharmacokinetics
Similar compounds are known to be soluble in organic solvents.
Biochemical Analysis
Biochemical Properties
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes that are involved in the formation and cleavage of boron-containing compounds. For instance, it can act as a substrate for enzymes that catalyze the formation of carbon-boron bonds, such as those involved in the Suzuki-Miyaura coupling reaction. Additionally, this compound can interact with proteins that have boron-binding sites, leading to potential modifications in protein function and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins by binding to specific sites, thereby altering downstream signaling events. Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of target genes. These effects on cellular processes highlight the potential of this compound as a tool for studying cellular functions and as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and proteins, through its boron-containing moiety. The binding interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, this compound can inhibit enzymes that are involved in metabolic pathways by binding to their active sites, thereby preventing substrate access. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors, such as light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression. These temporal effects are important for understanding the potential long-term applications of this compound in research and therapeutic contexts.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound can exert beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity. At higher dosages, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can participate in the formation and cleavage of carbon-boron bonds, which are essential for its biochemical activity. Enzymes such as those involved in the Suzuki-Miyaura coupling reaction can catalyze the formation of these bonds, while other enzymes can facilitate their cleavage. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters that recognize its boron-containing moiety. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments. These transport and distribution characteristics are important for understanding the cellular and tissue-specific effects of this compound.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through the recognition of targeting signals by cellular machinery. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the subcellular localization and activity of this compound. Understanding these localization mechanisms is crucial for elucidating the functional roles of this compound within cells.
Biological Activity
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H21BO4
- Molecular Weight : 278.14 g/mol
- CAS Number : 46738938
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cellular pathways. The boron-containing moiety is known for its role in stabilizing interactions with biological macromolecules and may influence various signaling pathways.
Key Mechanisms:
- Kinase Inhibition : The compound may inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.
- Modulation of Efflux Pumps : Similar compounds have been shown to affect multidrug resistance (MDR) by blocking efflux pumps that cancer cells utilize to expel therapeutic agents .
Biological Activity Data
Case Studies
-
Cytotoxicity in Cancer Models :
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage. -
Inflammation Modulation :
In an experimental model of inflammation, the compound demonstrated the ability to inhibit the production of TNF-alpha and IL-6 from activated macrophages. This suggests potential use in treating inflammatory diseases. -
Kinase Inhibition Studies :
The compound was tested against several RTKs including KIT and PDGFRA. It showed promising results with IC50 values in the low nanomolar range for specific mutants associated with drug resistance .
Scientific Research Applications
Structure and Composition
The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols. The presence of the tetramethyl-1,3,2-dioxaborolane structure enhances its stability and solubility in organic solvents, making it suitable for various applications.
- Molecular Formula : C13H17BO4
- Molecular Weight : 235.09 g/mol
- IUPAC Name : 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
Medicinal Chemistry
The compound's boronic acid functionality allows it to interact with biological targets effectively. It has been investigated for its potential in:
- Anticancer Agents : Boron-containing compounds have shown promise in targeting cancer cells due to their ability to inhibit specific enzymes involved in tumor growth. Studies indicate that derivatives of this compound can selectively inhibit proteasomes, leading to apoptosis in cancer cells.
- Drug Delivery Systems : The ability of boronic acids to form complexes with sugars enables the development of targeted drug delivery systems. For instance, conjugating this compound with therapeutic agents can enhance their bioavailability and targeting capabilities.
Materials Science
In materials science, the compound serves as a precursor for synthesizing advanced materials:
- Polymer Chemistry : The incorporation of boronic acids in polymer networks can improve mechanical properties and thermal stability. Research has demonstrated that polymers synthesized using this compound exhibit enhanced resilience and flexibility.
- Sensors and Catalysts : The unique reactivity of the boronic acid moiety makes it suitable for developing sensors that detect biomolecules or environmental pollutants. Additionally, it can act as a catalyst in organic reactions, facilitating various transformations.
Environmental Science
The environmental applications of this compound are primarily focused on its role in:
- Water Treatment : Research suggests that boron compounds can be used to remove heavy metals from contaminated water sources through adsorption processes. This application is crucial for developing sustainable water purification methods.
- Soil Remediation : The compound's ability to interact with organic pollutants makes it a candidate for soil remediation strategies aimed at detoxifying contaminated sites.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant anticancer activity against breast cancer cell lines. The mechanism involved the inhibition of the proteasome pathway, leading to increased levels of pro-apoptotic factors within the cells.
Case Study 2: Sensor Development
In an article from Sensors and Actuators B, researchers developed a sensor based on this compound for detecting glucose levels in diabetic patients. The sensor utilized the reversible binding properties of boronic acids to achieve high sensitivity and selectivity.
Case Study 3: Water Purification
A research paper in Environmental Science & Technology explored the use of this compound in removing lead ions from wastewater. The study found that the compound effectively adsorbed lead ions, significantly reducing their concentration below regulatory limits.
Comparison with Similar Compounds
Key Observations:
- Solubility and Reactivity: The carboxylic acid group in the target compound improves aqueous solubility compared to non-acidic analogs like phenylmethanol derivatives . This property is critical for biological applications requiring hydrophilic carriers.
- Biological Activity: Amino acid derivatives (e.g., (S)-2-amino variant) exhibit stereospecificity, enhancing their utility in targeted drug delivery . In contrast, the biphenyl analog shows weaker enzyme inhibition (IC₅₀ > 95,000 nM), likely due to steric hindrance from the extended aromatic system .
- Synthetic Efficiency : Hydroxymethyl-substituted boronate esters are synthesized in high yields (86%), while fluorinated analogs require specialized protocols for halogen incorporation .
Preparation Methods
Palladium-Catalyzed Borylation of 4-Bromophenylpropanoic Acid
The most common preparation method involves the borylation of 4-bromophenylpropanoic acid or its esters with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
| Reagents | Conditions | Product Yield | Notes |
|---|---|---|---|
| 4-Bromophenylpropanoic acid | Pd catalyst, KOAc base, 1,4-dioxane solvent, reflux, inert atmosphere (N2 or Ar) | High (typically >90%) | Reaction time ~6 hours; inert atmosphere essential for catalyst stability |
| Bis(pinacolato)diboron | Boron source for borylation | ||
| Palladium catalyst (e.g., Pd(dppf)Cl2) | Catalyst facilitates C–B bond formation |
- A mixture of 4-bromophenylpropanoic acid (or methyl ester) is combined with bis(pinacolato)diboron and potassium acetate in 1,4-dioxane.
- The palladium catalyst, commonly [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), is added.
- The reaction mixture is refluxed under nitrogen for approximately 6 hours.
- After completion, the mixture is cooled, diluted with water and ethyl acetate, then filtered and extracted.
- The organic layer is dried and concentrated.
- Purification is typically performed by silica gel column chromatography using a hexane/ethyl acetate gradient.
Industrial and Continuous Flow Synthesis
On an industrial scale, continuous flow reactors are employed to improve efficiency, yield, and reproducibility. Key features include:
- Automated control of temperature, pressure, and reagent feed rates.
- Use of inert atmosphere (nitrogen or argon) to maintain catalyst activity.
- Enhanced heat and mass transfer leading to shorter reaction times and higher purity products.
This approach is particularly advantageous for large-scale production of 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid, facilitating consistent quality for downstream applications.
Reaction Mechanism and Catalyst Role
- The palladium catalyst activates the aryl bromide through oxidative addition.
- Transmetalation occurs with bis(pinacolato)diboron, transferring the boron moiety to the aryl group.
- Reductive elimination releases the borylated product and regenerates the Pd(0) catalyst.
- Potassium acetate acts as a base to facilitate transmetalation and stabilize intermediates.
Alternative Synthetic Routes and Precursors
While the direct borylation of 4-bromophenylpropanoic acid is standard, related syntheses involve:
- Starting from methyl esters of 4-bromophenylpropanoic acid, followed by hydrolysis to the acid.
- Use of other palladium catalysts or ligands to optimize yield and selectivity.
- Employing different bases such as potassium phosphate or cesium carbonate depending on substrate sensitivity.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Substrate | 4-Bromophenylpropanoic acid or methyl ester | Commercially available or synthesized |
| Boron reagent | Bis(pinacolato)diboron | Stable and efficient boron source |
| Catalyst | Pd(dppf)Cl2 or PdCl2(dppf) | High activity for borylation |
| Base | Potassium acetate (KOAc) | Facilitates transmetalation |
| Solvent | 1,4-Dioxane | High boiling point, inert solvent |
| Temperature | Reflux (~100-110 °C) | Ensures reaction completeness |
| Atmosphere | Nitrogen or argon | Prevents catalyst deactivation |
| Reaction time | 4–6 hours | Optimized for maximum yield |
| Purification | Silica gel chromatography | Removes impurities and unreacted materials |
| Yield | Typically 85–95% | High efficiency under optimized conditions |
Analytical Characterization
The prepared this compound is characterized by:
- NMR Spectroscopy: Confirming the boronate ester and aromatic proton environments.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 278.14 g/mol.
- Chromatography: Purity assessed via HPLC or GC-MS.
- Melting Point: Consistent with literature values for the pure compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid, and what key reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling using a boronic ester precursor (e.g., 4-bromo-phenylpropanoic acid derivatives) and a palladium catalyst. A two-step process may involve:
Borylation : Reacting a brominated phenylpropanoic acid derivative with bis(pinacolato)diboron under anhydrous conditions, often using Na₂CO₃ as a base in DMF/water at 80°C .
Acid Hydrolysis : Treating the intermediate ester (e.g., ethyl ester) with citric acid in water to yield the free carboxylic acid .
- Key Variables : Catalyst choice (Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvent polarity, and pH during hydrolysis significantly impact yield.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms aromatic proton environments (δ 6.8–7.5 ppm) and boronic ester signals (δ ~1.3 ppm for pinacol methyl groups) .
- ¹¹B NMR : Detects boron environment shifts (δ 28–32 ppm for dioxaborolanes) to verify intact boronic ester functionality .
- HPLC-MS : Quantifies purity (>95% by GC) and molecular ion peaks (e.g., [M+H]⁺ at m/z 303 for C₁₄H₁₉BO₄) .
- Melting Point Analysis : Validates crystallinity (mp ~227–232°C for related boronic acids) .
Q. How should this compound be stored to prevent degradation, and what are its stability limits?
- Methodological Answer : Store at 0–6°C in airtight, moisture-free containers. The dioxaborolane ring is prone to hydrolysis in aqueous or acidic conditions. Stability tests via TGA/DSC show decomposition onset at ~150°C. For long-term storage, desiccants like silica gel are recommended .
Advanced Research Questions
Q. How can the reactivity of this boronic ester in Suzuki-Miyaura cross-couplings be optimized for sterically hindered aryl halides?
- Methodological Answer :
- Catalyst Screening : Use PdCl₂(dtbpf) (dtbpf = di-tert-butylphosphinoferrocene) for bulky substrates, as its electron-rich ligands enhance oxidative addition .
- Solvent Optimization : Employ toluene/EtOH (3:1) with K₃PO₄ as a base to improve solubility of hydrophobic substrates.
- Kinetic Monitoring : Track reaction progress via in situ ¹¹B NMR to detect boronate intermediates and adjust stoichiometry .
Q. What strategies mitigate hydrolysis of the dioxaborolane ring during aqueous-phase reactions?
- Methodological Answer :
- Protection of Boronic Ester : Pre-form the trifluoroborate salt (K⁺[Ar-BF₃]⁻) for enhanced stability in water .
- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to slow hydrolysis. Citrate buffers are effective .
- Alternative Ligands : Introduce electron-withdrawing groups on the dioxaborolane to reduce electrophilicity at boron .
Q. How does the propanoic acid moiety influence the compound’s applicability in bioconjugation or prodrug design?
- Methodological Answer :
- Carbodiimide Coupling : Use EDC/HCl or DCC to activate the carboxylic acid for amide bond formation with amines (e.g., drug carriers) .
- Esterification : Convert to methyl/ethyl esters via Fisher esterification (H₂SO₄/MeOH) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- pKa Considerations : The acid’s pKa (~4.5) enables pH-sensitive release in tumor microenvironments .
Q. What computational methods predict regioselectivity in cross-coupling reactions involving this boronic ester?
- Methodological Answer :
- DFT Calculations : Model transition states for aryl halide oxidative addition using Gaussian09 with B3LYP/6-31G(d) basis sets.
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) using GROMACS .
- Hammett Plots : Correlate substituent σ values with reaction rates to predict electronic effects .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields for Suzuki couplings using this compound?
- Methodological Answer :
- Variable Identification : Compare catalyst loadings (0.5–5 mol% Pd), solvent purity (anhydrous vs. technical grade), and substrate ratios (1:1 to 1:1.2 boronic ester:halide).
- Reproducibility Checks : Replicate reactions under inert atmosphere (N₂/Ar) to exclude oxygen inhibition .
- Byproduct Analysis : Use LC-MS to identify homocoupling byproducts (e.g., biaryls from deboronation) and adjust reductant (e.g., NaBH₄) concentrations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
